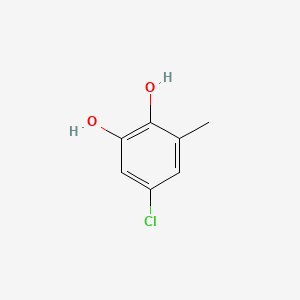

5-Chloro-3-methylcatechol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-4-2-5(8)3-6(9)7(4)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMKYMVOIBWYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185767 | |

| Record name | 5-Chloro-3-methylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31934-88-0 | |

| Record name | 5-Chloro-3-methyl-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31934-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-methylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031934880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-3-methylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-methylbenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Significance of 5-Chloro-3-methylcatechol

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-methylcatechol

5-Chloro-3-methylcatechol, a halogenated derivative of 3-methylcatechol, is a valuable organic intermediate in the synthesis of more complex molecules.[1] Its structure, featuring a catechol moiety with both chloro and methyl substituents, provides multiple reaction sites, making it a versatile building block for agrochemicals, pharmaceuticals, and specialty materials. Catechols and their derivatives are known for their biological activity and their ability to act as ligands for metal ions.[2][3] The controlled synthesis of specifically substituted catechols like 5-Chloro-3-methylcatechol is therefore of significant interest to researchers in medicinal and materials chemistry.

This guide provides a detailed examination of a primary synthetic pathway to 5-Chloro-3-methylcatechol, focusing on the underlying chemical principles, a comprehensive experimental protocol, and methods for purification and characterization.

Core Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and logical approach to the synthesis of 5-Chloro-3-methylcatechol is the electrophilic aromatic substitution of the readily available precursor, 3-methylcatechol.[4] The catechol ring is highly activated towards electrophiles due to the strong electron-donating, ortho-, para-directing nature of the two hydroxyl groups. The methyl group provides additional, albeit weaker, activation.

The key challenge in this synthesis is regioselectivity. In 3-methylcatechol, the positions available for substitution are C4, C5, and C6.

-

Position 4: ortho to one hydroxyl and meta to the other.

-

Position 5: para to one hydroxyl and meta to the other.

-

Position 6: ortho to both hydroxyl groups.

Steric hindrance from the adjacent methyl and hydroxyl groups can influence the site of attack. The reaction conditions must be carefully controlled to favor the formation of the desired 5-chloro isomer over other potential mono-chlorinated or di-chlorinated byproducts.

Primary Synthesis Pathway: Direct Chlorination of 3-Methylcatechol

Principle and Mechanism

This pathway involves the direct reaction of 3-methylcatechol with a suitable chlorinating agent. The mechanism follows the classical steps of electrophilic aromatic substitution:

-

Generation of the Electrophile: The chlorinating agent generates a potent electrophile (Cl⁺ or a polarized equivalent). When using a Lewis acid catalyst like AlCl₃ or FeCl₃ with Cl₂, the catalyst polarizes the Cl-Cl bond, creating a strong electrophilic character on the terminal chlorine atom.[5]

-

Nucleophilic Attack: The electron-rich catechol ring attacks the electrophilic chlorine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring and yielding the final product, 5-Chloro-3-methylcatechol.[5]

For laboratory-scale synthesis, using a milder and more controllable chlorinating agent than chlorine gas is often preferred. Sulfuryl chloride (SO₂Cl₂) is an excellent choice as it is a liquid that can be added precisely and does not typically require a strong Lewis acid catalyst with highly activated rings like catechols.

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow from starting material to the final, purified product.

Caption: Experimental workflow for the synthesis of 5-Chloro-3-methylcatechol.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles for chlorination of phenols.[6] It should only be performed by trained professionals in a suitable laboratory setting with all necessary safety precautions.

Materials and Reagents:

-

3-Methylcatechol (1.0 eq)[7]

-

Sulfuryl chloride (SO₂Cl₂) (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-methylcatechol (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add sulfuryl chloride (1.05 eq) dropwise via a syringe over 15-20 minutes. Ensure the internal temperature does not rise above 5°C.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour after the addition is complete.

-

Warming: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Data Summary: Reaction Parameters

| Parameter | Value / Description | Rationale |

| Starting Material | 3-Methylcatechol | Precursor with the required carbon skeleton.[4] |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Provides a controlled source of electrophilic chlorine; easier to handle than Cl₂ gas. |

| Solvent | Anhydrous Dichloromethane | Aprotic and relatively inert, preventing unwanted side reactions with the chlorinating agent. |

| Temperature | 0°C to Room Temp. | Low initial temperature helps control the exothermic reaction and improve regioselectivity. |

| Stoichiometry | ~1:1.05 (Substrate:SO₂Cl₂) | A slight excess of the chlorinating agent ensures complete conversion of the starting material. |

| Workup | Aqueous Wash | Removes unreacted SO₂Cl₂ and inorganic byproducts (HCl, H₂SO₄). |

Purification and Characterization

Purification

Catechols are prone to oxidation, especially under basic conditions or when exposed to air for extended periods, often resulting in colored impurities.[8] The crude product obtained after workup is typically a mixture of the desired 5-chloro isomer, other isomers, and potentially some unreacted starting material. Purification is essential and is best achieved by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the components.

Characterization

The identity and purity of the final product should be confirmed using modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for confirming the substitution pattern. For 5-Chloro-3-methylcatechol, the two aromatic protons are expected to appear as distinct signals (likely doublets) in the aromatic region of the spectrum. Based on similar structures, these protons would resonate around 6.6-6.8 ppm.[9] The methyl group would appear as a singlet around 2.2-2.3 ppm, and the hydroxyl protons would be broad singlets.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the product (158.58 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula (C₇H₇ClO₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, showing a characteristic M and M+2 peak pattern.

Safety Considerations

-

Reagents: 3-Methylcatechol is an irritant. Sulfuryl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated chemical fume hood.[1][7]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Procedure: The addition of sulfuryl chloride and the quenching step are exothermic and must be performed with caution and adequate cooling.

Conclusion

The synthesis of 5-Chloro-3-methylcatechol is effectively achieved through the regioselective electrophilic chlorination of 3-methylcatechol. By employing a controlled chlorinating agent like sulfuryl chloride and maintaining low reaction temperatures, the desired isomer can be formed as the major product. Careful purification by column chromatography and thorough characterization by NMR and mass spectrometry are critical to obtaining and verifying the pure compound for its use in further scientific research and development.

References

Sources

- 1. 5-Chloro-3-methyl-1,2-benzenediol | C7H7ClO2 | CID 36022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 4. 3-Methylcatechol - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-甲基邻苯二酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-3-methylcatechol: Physicochemical Properties, Synthesis, and Analytical Methodologies

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Chloro-3-methylcatechol, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, offers insights into its synthesis and reactivity, and presents detailed protocols for its analysis.

Core Molecular Attributes

5-Chloro-3-methylcatechol, with the IUPAC name 5-chloro-3-methylbenzene-1,2-diol , is a substituted catechol derivative.[1] Its structure features a benzene ring with two adjacent hydroxyl groups (a catechol), a chlorine atom at position 5, and a methyl group at position 3. This unique arrangement of functional groups imparts specific physicochemical properties and reactivity, making it a potentially valuable building block in organic synthesis and medicinal chemistry. The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic properties, a crucial consideration in drug design.

Identification and Key Properties

A summary of the key identifiers and physicochemical properties of 5-Chloro-3-methylcatechol is presented in Table 1. It is important to note that while some data is directly available for this compound, other values are estimated based on closely related analogs such as 3-methylcatechol and 4-methylcatechol due to a scarcity of specific experimental data for 5-Chloro-3-methylcatechol in the public domain.

| Property | Value | Source |

| IUPAC Name | 5-chloro-3-methylbenzene-1,2-diol | [1] |

| CAS Number | 31934-88-0 | [1] |

| Molecular Formula | C₇H₇ClO₂ | [1] |

| Molecular Weight | 158.58 g/mol | [1][2] |

| Melting Point | Estimated: ~68 °C | Based on 3-methylcatechol[3][4][5][6][7] |

| Boiling Point | Estimated: ~241 °C | Based on 3-methylcatechol[3][4][5][6][7] |

| Solubility | Soluble in water (qualitative). Estimated solubility in PBS (pH 7.2) is ~5 mg/mL. Soluble in ethanol, DMSO, and dimethylformamide. | [3][5][8][9] |

| Appearance | Gray solid (for 3-methylcatechol) | [8] |

Synthesis and Reactivity

The synthesis of substituted catechols can be challenging due to the propensity of the catechol moiety to oxidize.[10] While specific high-yield synthetic routes for 5-Chloro-3-methylcatechol are not widely published, general approaches to related compounds can be adapted.

Potential Synthetic Pathways

One plausible approach involves the chlorination of 3-methylcatechol. However, controlling the regioselectivity of this reaction to favor the desired 5-chloro isomer would be a key challenge, likely requiring optimization of reaction conditions and potentially the use of protecting groups for the hydroxyl functions.

Alternatively, a multi-step synthesis starting from a more readily available precursor, such as 3-methylphenol (m-cresol), could be envisioned. This would involve a sequence of reactions such as chlorination, followed by the introduction of the second hydroxyl group.

A generalized workflow for a potential synthesis is depicted below:

Caption: A potential synthetic workflow for 5-Chloro-3-methylcatechol.

Chemical Reactivity

The reactivity of 5-Chloro-3-methylcatechol is governed by its functional groups:

-

Catechol Moiety: The two hydroxyl groups are acidic and can be deprotonated to form a catecholate. This moiety is also highly susceptible to oxidation, which can lead to the formation of quinone-type structures. This oxidative instability necessitates careful handling and storage, preferably under an inert atmosphere.

-

Aromatic Ring: The hydroxyl groups are strong activating groups, while the chlorine atom is a deactivating but ortho-, para-directing group. The interplay of these substituents will influence the regioselectivity of electrophilic aromatic substitution reactions.

-

Methyl Group: The methyl group is a weak activating group and can also influence the regioselectivity of reactions on the aromatic ring.

Analytical Characterization

Accurate characterization of 5-Chloro-3-methylcatechol is essential for its use in research and development. A combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic Methods

3.1.1. High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for assessing the purity of 5-Chloro-3-methylcatechol and for monitoring reaction progress. Based on methods for similar phenolic compounds, a reverse-phase HPLC method would be suitable.[11][12]

Proposed HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Start with a low percentage of B, and gradually increase to elute the compound.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 280 nm for phenolic compounds).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.

3.1.2. Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile and thermally stable compounds like 5-Chloro-3-methylcatechol, often after derivatization to improve volatility and peak shape.

Proposed GC Protocol:

-

Derivatization (Optional but Recommended): Silylation of the hydroxyl groups using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and thermal stability.

-

Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: ~100 °C.

-

Ramp to a final temperature of ~250 °C at a rate of 10-15 °C/min.

-

-

Injector and Detector Temperature: ~250-280 °C.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Spectroscopic Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation. Based on published data for related chloromethylcatechols, the following characteristic signals can be expected in the ¹H NMR spectrum:[3]

-

A singlet for the methyl protons.

-

Two singlets or doublets for the two aromatic protons.

-

Two broad singlets for the hydroxyl protons, which are exchangeable with D₂O.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns. Predicted collision cross-section data for various adducts of 5-chloro-3-methylcatechol are available and can aid in its identification.[2]

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

A C-O stretching vibration around 1200-1300 cm⁻¹.

-

A C-Cl stretching vibration in the fingerprint region.

Applications in Drug Discovery and Organic Synthesis

Substituted catechols are important structural motifs in many natural products and pharmaceutical agents. 5-Chloro-3-methylcatechol can serve as a versatile building block for the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable starting material for the generation of compound libraries for drug discovery screening. The chlorine atom can enhance membrane permeability and metabolic stability, and can also participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design.

The general workflow for utilizing a building block like 5-Chloro-3-methylcatechol in a drug discovery program is illustrated below:

Sources

- 1. biosynth.com [biosynth.com]

- 2. PubChemLite - 5-chloro-3-methylcatechol (C7H7ClO2) [pubchemlite.lcsb.uni.lu]

- 3. 3-methyl catechol, 488-17-5 [thegoodscentscompany.com]

- 4. 3-Methylcatechol | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylcatechol CAS#: 488-17-5 [m.chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 3-メチルカテコール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. A rapid HPLC analysis for dermal penetration: the case study of 4-chloro-3-methylphenol (CMP) from metal working fluid Trim VX [stacks.cdc.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling of 5-Chloro-3-methylcatechol for Research and Development Professionals

An In-depth Technical Guide

Section 1: Introduction and Core Hazard Synopsis

5-Chloro-3-methylcatechol (CAS No: 31934-88-0), a chlorinated derivative of catechol, is a compound of interest in various research and development sectors.[1] As with many halogenated phenols and catechols, its chemical reactivity and biological activity necessitate a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel. This guide provides an in-depth, technically-focused framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.

The primary hazards associated with 5-Chloro-3-methylcatechol are significant and multifaceted. It exhibits high acute toxicity via oral, dermal, and inhalation routes.[1][2] It is corrosive, capable of causing serious skin irritation and severe, potentially permanent eye damage.[1][2] Beyond these immediate dangers, the compound presents substantial long-term health risks, as it is suspected of causing genetic defects and may cause cancer.[2] Furthermore, it is classified as toxic to aquatic life, mandating stringent controls on its release to the environment.[2][3] This combination of acute and chronic hazards requires the implementation of rigorous, multi-layered safety protocols that go beyond standard laboratory practice.

Section 2: Hazard Identification and GHS Classification

A thorough understanding of a chemical's formal hazard classification is the foundation of a reliable risk assessment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for this understanding.

Table 1: GHS Hazard Classification for 5-Chloro-3-methylcatechol

| Hazard Class | Hazard Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Danger | H301: Toxic if swallowed. | [2] | |

| Acute Toxicity, Dermal | Danger | H311: Toxic in contact with skin. | [2] | |

| Skin Corrosion/Irritation | Danger | H315: Causes skin irritation. | [1][2] | |

| Serious Eye Damage | Danger | H318: Causes serious eye damage. | [2] | |

| Skin Sensitization | Danger | H317: May cause an allergic skin reaction. | [2] | |

| Germ Cell Mutagenicity | Danger | H341: Suspected of causing genetic defects. | [2] | |

| Carcinogenicity | Danger | H350: May cause cancer. | [2] | |

| Aquatic Hazard (Acute) | Warning | H401: Toxic to aquatic life. | [2] |

Expert Interpretation of Hazards:

-

Acute Toxicity (H301, H311): The "Toxic" classification (Category 3) signifies that even small quantities entering the body through ingestion or skin contact can cause significant harm or death. This necessitates the use of PPE that provides a complete barrier and mandates immediate, specific first aid upon any suspected exposure.

-

Serious Eye Damage (H318): This is a more severe classification than "eye irritation." It implies a risk of irreversible damage, including blindness.[4] Therefore, chemical splash goggles are the minimum requirement, with a face shield being necessary for any procedure with a splash risk.[5]

-

Mutagenicity & Carcinogenicity (H341, H350): These long-term, stochastic effects are of paramount concern. There may be no safe exposure level. All handling procedures must be designed to minimize exposure to as low as reasonably achievable (ALARA), treating the substance as a potential human carcinogen. This is the primary driver for the mandatory use of stringent engineering controls like a chemical fume hood.[2]

Section 3: The Hierarchy of Controls: A Self-Validating System

The most trustworthy safety protocols are built upon the principle of the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures, using less effective measures like PPE only as a final line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Mandatory Engineering Controls:

Given the compound's inhalation hazard, potential carcinogenicity, and mutagenicity, the use of engineering controls is not optional.[2]

-

Chemical Fume Hood: All manipulations of 5-Chloro-3-methylcatechol, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[2][3] This is critical to prevent the inhalation of fine dust particles or vapors.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

-

Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be located in immediate proximity to the workstation where the chemical is handled.[3][6] This equipment must be tested regularly.

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used in conjunction with the engineering controls detailed above.[7] The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[5][8]

Step-by-Step PPE Protocol:

-

Pre-Donning Inspection: Before any work begins, visually inspect all PPE for signs of damage, degradation, or contamination. Discard and replace any compromised items.

-

Donning Sequence:

-

Step 1: Inner Gloves: Don a pair of nitrile gloves as a base layer.

-

Step 2: Gown/Lab Coat: Don a long-sleeved lab coat, ensuring it is fully buttoned. For larger quantities or tasks with high splash potential, a chemically resistant apron or gown should be worn over the lab coat.[9]

-

Step 3: Respirator (if required): If procedures may generate dust (e.g., weighing, scraping) or aerosols, a NIOSH-approved respirator is required.[2][3] At a minimum, an N95 respirator should be used for particulates. Personnel must be fit-tested and trained in its use.

-

Step 4: Eye and Face Protection: Don chemical splash goggles that form a seal around the eyes.[3] If there is any risk of splashing, a full-face shield must be worn over the goggles.[5]

-

Step 5: Outer Gloves: Don a pair of heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over the initial nitrile gloves. Ensure the cuffs of the outer gloves extend over the sleeves of the lab coat.

-

-

Doffing Sequence (to prevent self-contamination):

-

Step 1: Remove outer gloves, peeling them off without touching the exterior surface.

-

Step 2: Remove face shield (if used), followed by the lab coat/apron.

-

Step 3: Remove goggles.

-

Step 4: Remove respirator (if used).

-

Step 5: Remove inner gloves.

-

Step 6: Wash hands and forearms thoroughly with soap and water.

-

Section 5: Safe Handling and Storage Procedures

Experimental Workflow: Weighing Solid 5-Chloro-3-methylcatechol

This protocol is a self-validating system designed to minimize exposure.

-

Preparation:

-

Designate a specific area within a chemical fume hood for the procedure.

-

Cover the work surface with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh boat, container) inside the hood before retrieving the chemical.

-

Don all PPE as described in Section 4.

-

-

Handling:

-

Retrieve the stock container of 5-Chloro-3-methylcatechol. Before opening, gently tap the container to settle any dust that may have become airborne.

-

Open the container slowly inside the fume hood to avoid generating a puff of airborne powder.

-

Using a dedicated, clean spatula, carefully transfer the desired amount of solid to a tared weigh boat. Avoid any rapid movements that could create dust.

-

Once the desired mass is obtained, securely close the primary stock container.

-

Wipe the exterior of the stock container with a damp cloth before returning it to storage.

-

-

Post-Procedure:

-

Carefully transfer the weighed chemical to its destination vessel.

-

Dispose of the weigh boat, bench paper, and outer gloves as hazardous waste within the fume hood.

-

Clean any contaminated surfaces and equipment before removing them from the hood.

-

Storage Requirements:

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Access: Store in a locked cabinet or a restricted-access area to prevent handling by unauthorized personnel.[2][3]

-

Conditions: The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area.[2][3] It is sensitive to air and light and should be stored under an inert gas (e.g., argon or nitrogen).[2]

-

Incompatibilities: Segregate from incompatible materials. These include bases, acid anhydrides, acid chlorides, and certain metals like copper.[3] Contact with these substances could lead to hazardous reactions.

Section 6: Emergency Procedures for Spills and Exposure

A clear, pre-defined emergency plan is crucial. All personnel must be trained on these procedures.

Caption: A logical workflow for responding to a chemical spill.

Spill Response Protocol:

-

Evacuate and Alert: Immediately alert others in the vicinity. For anything other than a very small, contained spill, evacuate the laboratory and contact your institution's emergency response team.

-

Containment: For minor spills that you are trained to handle, don full PPE. Avoid creating dust.[3] Gently cover the solid spill with an absorbent material.

-

Clean-up: Carefully sweep or scoop the material and absorbent into a designated, labeled hazardous waste container.[3]

-

Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

-

Do not allow the chemical to enter drains or waterways. [2]

First-Aid for Exposure:

Immediate and correct first aid is critical.[10]

-

Skin Exposure: Immediately remove all contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][11] Seek immediate medical attention.[3] If skin irritation or a rash occurs, it is a medical emergency.[2]

-

Eye Exposure: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if it is safe to do so.[3] This is a medical emergency; call for an ambulance immediately.[2]

-

Inhalation: Move the affected person to fresh air immediately.[3][11] If they are not breathing, provide artificial respiration (if trained to do so). Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[2][3]

Section 7: Waste Disposal

All materials contaminated with 5-Chloro-3-methylcatechol, including the chemical itself, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Classification: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3] Given its properties and the classification of similar compounds like 4-Chloro-m-cresol (RCRA Code U039), it is likely to fall under a similar hazardous waste category.[3]

-

Segregation: Chlorinated hazardous waste must be segregated from non-chlorinated waste streams to ensure proper disposal treatment.[7]

-

Containment: Collect waste in a designated, properly labeled, sealed, and chemically compatible container. Store the waste container in a secondary containment bin in a designated satellite accumulation area.

-

Disposal: Arrange for pickup and disposal through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[2][3]

References

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- PubChem. 5-Chloro-3-methyl-1,2-benzenediol.

- Fisher Scientific. (2025). Safety Data Sheet: Phenol, 2,4-dichloro-3,5-dimethyl-.

- Fisher Scientific. (2025).

- Cayman Chemical. (2025).

- Fisher Scientific. (2025).

- MicroCare LLC. Is Personal Protective Equipment Required When Working with Solvents?.

- Centers for Disease Control and Prevention (CDC). (2024).

- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.

- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.

- Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.

- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.

- University College London (UCL). (2021). Working safely with solvents.

Sources

- 1. 5-Chloro-3-methyl-1,2-benzenediol | C7H7ClO2 | CID 36022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. americanchemistry.com [americanchemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 10. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]

- 11. fishersci.com [fishersci.com]

Introduction: Situating 5-Chloro-3-methylcatechol in Environmental Microbiology

An In-Depth Technical Guide to the Microbial Metabolism of 5-Chloro-3-methylcatechol

Chlorinated aromatic compounds represent a significant class of persistent environmental pollutants, primarily introduced into the ecosystem through industrial activities such as the manufacturing of pesticides, dyes, and pharmaceuticals.[1][2] Among these, chloromethylphenols (CMPs) are particularly noteworthy for their use in herbicides and as wood preservatives.[1] The microbial degradation of these contaminants is a cornerstone of natural attenuation and a focal point for bioremediation strategies. 5-Chloro-3-methylcatechol emerges not as a primary pollutant, but as a critical metabolic intermediate in the breakdown of CMPs, such as 4-chloro-2-methylphenol (4C2MP).[1] Understanding the metabolic fate of 5-chloro-3-methylcatechol is, therefore, essential for comprehending the complete mineralization pathway of its parent compounds and for developing effective, eco-friendly methods to remove these toxins from the environment.[1][2] This guide provides a detailed examination of the biochemical and genetic mechanisms governing the microbial metabolism of this key intermediate.

Core Metabolic Pathways for 5-Chloro-3-methylcatechol Degradation

The microbial strategy for metabolizing 5-chloro-3-methylcatechol is dictated by the availability of oxygen. Aerobic and anaerobic pathways differ fundamentally in their initial approach to destabilizing the aromatic ring.

Aerobic Degradation: The Modified Ortho-Cleavage Pathway

Under aerobic conditions, the predominant route for the degradation of 5-chloro-3-methylcatechol is a modified ortho-cleavage (or intradiol cleavage) pathway. This pathway systematically breaks down the catechol ring and channels the resulting intermediates into central metabolism.

The degradation begins with the hydroxylation of a precursor like 4-chloro-2-methylphenol to form 5-chloro-3-methylcatechol.[1] The core pathway then proceeds as follows:

-

Ring Fission: The aromatic ring of 5-chloro-3-methylcatechol is cleaved between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase . This intradiol cleavage results in the formation of 4-chloro-2-methyl-cis,cis-muconate.[1]

-

Cycloisomerization and Dehalogenation: The resulting chloromuconate is acted upon by chloromuconate cycloisomerase . This enzyme catalyzes the conversion of the linear muconate into a cyclic compound, cis-dienelactone, releasing the chlorine atom as a chloride ion in the process.[1]

-

Hydrolysis: The cis-dienelactone is then hydrolyzed by dienelactone hydrolase to form maleylacetate.

-

Reduction: Finally, maleylacetate reductase reduces maleylacetate to 3-oxoadipate (also known as β-ketoadipate), which can then enter the tricarboxylic acid (TCA) cycle for complete mineralization.[1][3]

This sequence of reactions, particularly the initial ortho-cleavage, is a well-established mechanism for the productive degradation of many chlorocatechols.[1]

A Note on the Meta-Cleavage Pathway

While the ortho-cleavage pathway is productive for 5-chloro-3-methylcatechol, it is crucial to understand why the alternative meta-cleavage (extradiol) pathway is often a metabolic dead-end for similar compounds. Meta-cleavage of 3-substituted chlorocatechols typically produces a reactive acylchloride.[4][5] This intermediate can covalently bind to and inactivate the ring-cleaving enzyme, catechol 2,3-dioxygenase, acting as a suicide substrate.[5] However, some specialized bacteria, like Pseudomonas putida GJ31, possess a novel catechol 2,3-dioxygenase that is resistant to this inactivation and can productively metabolize 3-chlorocatechol via a meta pathway.[4][5] This highlights the enzymatic specificity required to overcome the challenges posed by halogenated substrates.

Genetic Organization and Regulation

The enzymes responsible for the modified ortho-cleavage pathway are typically encoded in gene clusters. In bacteria such as Pseudomonas reinekei MT1, the ccaBARCD gene cluster governs chlorocatechol degradation.[1]

-

ccaA encodes catechol-1,2-dioxygenase.

-

ccaB encodes (chloro)muconate cycloisomerase.

-

ccaC encodes trans-dienelactone hydrolase.

-

ccaD encodes maleylacetate reductase.

The expression of these genes is tightly controlled by regulatory proteins. The cluster often includes a gene like ccaR, a putative regulator from the IclR family, which ensures that the catabolic enzymes are synthesized only when the target substrate is present.[1][6]

Anaerobic Degradation: Reductive Dechlorination

In the absence of oxygen, microbial degradation proceeds through a different initial strategy: reductive dehalogenation.[7] This process involves the enzymatic removal of chlorine atoms from the aromatic ring and their replacement with hydrogen atoms.[1][2] This initial dechlorination step is critical because it reduces the toxicity and recalcitrance of the molecule, often converting highly chlorinated phenols into less chlorinated forms that can be more easily mineralized, sometimes by subsequent aerobic processes.[1] For instance, tetrachlorocatechol can be sequentially dechlorinated to trichlorocatechol and then dichlorocatechol by anaerobic consortia.[7]

Key Microbial Players

Several bacterial genera have been identified as capable of degrading chlorophenols and their derivatives, channeling them through chlorocatechol intermediates. Pseudomonas species are frequently cited for their metabolic versatility and are known to degrade these compounds.[1][8][9] For example, a strain of Pseudomonas was shown to metabolize 4-chloro-2-methylphenoxyacetate via a 5-chloro-3-methylcatechol intermediate.[9] Other implicated genera include Alcaligenes and Burkholderia, which also possess robust pathways for aromatic compound degradation.[9][10]

Experimental Methodologies for Studying Metabolism

Investigating the microbial metabolism of 5-chloro-3-methylcatechol requires a multi-faceted approach combining microbiology, analytical chemistry, and molecular biology.

Protocol 1: Isolation of Degrading Microorganisms by Enrichment Culture

This protocol aims to isolate bacteria capable of using a target compound as a sole source of carbon and energy from an environmental sample.

Methodology:

-

Sample Collection: Collect soil or water from a site with a history of contamination with chlorophenols or herbicides.

-

Enrichment Medium: Prepare a minimal salts medium (MSM) with no carbon source. Add the precursor compound (e.g., 4-chloro-2-methylphenol) at a concentration of 50-100 mg/L.

-

Inoculation and Incubation: Inoculate a flask containing the enrichment medium with 1-5 g of the environmental sample. Incubate at room temperature (25-30°C) on a shaker for 1-2 weeks.[11]

-

Serial Transfer: Transfer a small aliquot (e.g., 1% v/v) of the culture to a fresh flask of the same medium. Repeat this transfer 3-5 times to select for well-adapted microorganisms.

-

Isolation: Plate serial dilutions of the final enrichment culture onto MSM agar plates containing the target compound. Individual colonies that appear represent potential degraders and can be purified by re-streaking.[11]

Protocol 2: Analysis of Metabolites by HPLC-MS

This workflow is designed to identify and quantify the disappearance of the parent compound and the transient appearance of intermediates like 5-chloro-3-methylcatechol.

Protocol 3: Assay for Catechol 1,2-Dioxygenase Activity

This spectrophotometric assay measures the activity of the key ring-cleavage enzyme by monitoring the formation of the product.

Methodology:

-

Cell-Free Extract Preparation: Grow the isolated bacterial strain in medium induced with the substrate. Harvest cells by centrifugation, wash with a buffer (e.g., 50 mM phosphate buffer, pH 7.5), and lyse them using sonication or a French press. Centrifuge the lysate at high speed to obtain a clear cell-free extract.

-

Assay Mixture: In a quartz cuvette, combine the cell-free extract with a buffered solution of 5-chloro-3-methylcatechol.

-

Spectrophotometric Measurement: Immediately measure the increase in absorbance at the wavelength corresponding to the product, 4-chloro-2-methyl-cis,cis-muconate (typically around 260 nm).

-

Activity Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product. One unit of activity is often defined as the amount of enzyme that forms 1 µmol of product per minute.

Data Presentation: Degradation Kinetics

Quantitative data from degradation experiments can be summarized to compare the efficacy of different microbial isolates or conditions.

| Microbial Strain | Substrate (50 mg/L) | Degradation Rate (mg/L/hr) | Max. Catechol 1,2-Dioxygenase Activity (U/mg protein) |

| Strain A | 5-Chloro-3-methylcatechol | 4.5 ± 0.3 | 0.85 ± 0.07 |

| Strain B | 5-Chloro-3-methylcatechol | 2.1 ± 0.2 | 0.31 ± 0.04 |

| Consortium X | 5-Chloro-3-methylcatechol | 5.2 ± 0.4 | 1.12 ± 0.09 |

Conclusion and Future Perspectives

5-Chloro-3-methylcatechol is a pivotal intermediate in the microbial food web that processes chlorinated aromatic pollutants. Its degradation is predominantly facilitated by the modified ortho-cleavage pathway, a highly evolved and efficient system for ring fission and dehalogenation. The genetic and enzymatic bases for this pathway are well-characterized in several bacterial genera, providing a solid foundation for applications in bioremediation.

Future research should focus on several key areas. First, exploring diverse and extreme environments may lead to the discovery of novel microorganisms with enhanced or unique degradation capabilities. Second, protein engineering of key enzymes like catechol 1,2-dioxygenase could improve their stability, substrate range, and catalytic efficiency. Finally, applying metagenomic and metatranscriptomic approaches to contaminated sites can provide a system-level view of how microbial communities respond to and metabolize these pollutants in their natural context, paving the way for more predictable and robust bioremediation technologies.

References

-

Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Journal of Environmental Protection, 5, 474-490. [Link]

-

Allard, A. S., Hynning, P. Å., Lindgren, C., Remberger, M., & Neilson, A. H. (1991). Dechlorination of chlorocatechols by stable enrichment cultures of anaerobic bacteria. Applied and Environmental Microbiology, 57(1), 77-83. [Link]

-

Dobslaw, D., & Engesser, K. H. (2014). Degradation of toluene by ortho cleavage enzymes in Burkholderia fungorum FLU100. Biodegradation, 25(6), 849-863. [Link]

-

Haigler, B. E., & Spain, J. C. (1993). Biodegradation of mixtures of substituted benzenes by Pseudomonas sp. strain JS150. Applied and Environmental Microbiology, 59(7), 2239-2243. [Link]

-

van der Meer, J. R., van Neerven, A. R., de Vries, E. J., de Vos, W. M., & Zehnder, A. J. (1991). Microbial degradation of chloroaromatics: use of the meta-cleavage pathway for mineralization of chlorobenzene. Journal of Bacteriology, 173(2), 7077-7083. [Link]

-

Wang, Y., Chen, S., Xu, M., & Wu, W. (2014). Synthesis of intracellular polyhydroxyalkanoates (PHA) from mixed phenolic substrates in an acclimated consortium and the mechanism. Journal of Hazardous Materials, 274, 187-194. [Link]

-

Hickey, W. J., & Focht, D. D. (1990). Simultaneous metabolism of chloro- and methyl-aromatic compounds by selected bacterial strains. Applied and Environmental Microbiology, 56(12), 3842-3850. [Link]

-

Tropel, D., & van der Meer, J. R. (2004). Bacterial transcriptional regulators for degradation pathways of aromatic compounds. Microbiology and Molecular Biology Reviews, 68(3), 474-500. [Link]

-

Zeyaullah, M., Atif, M., & Islam, B. (2009). Biodegradation of catechols by micro-organisms - A short review. African Journal of Biotechnology, 8(13). [Link]

-

Feist, C. F., & Hegeman, G. D. (1974). Role of catechol and the methylcatechols as inducers of aromatic metabolism in Pseudomonas putida. Journal of Bacteriology, 117(3), 1153-1157. [Link]

-

Mars, A. E., Kasberg, T., Kaschabek, S. R., van Agteren, M. H., Janssen, D. B., & Reineke, W. (1997). Degradation of chloroaromatics: purification and characterization of a novel type of chlorocatechol 2,3-dioxygenase of Pseudomonas putida GJ31. Journal of Bacteriology, 179(14), 4530-4537. [Link]

-

Li, D., He, J., Li, S., & Zhang, J. (2023). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. Applied and Environmental Microbiology, 89(11), e01134-23. [Link]

-

Jayasinghe, C., Imtiaj, A., Lee, G. W., Im, K. H., Hur, H., Lee, M. W., ... & Lee, T. S. (2008). Degradation of three aromatic dyes by white rot fungi and the production of ligninolytic enzymes. Mycobiology, 36(3), 166-172. [Link]

-

Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Bacterial degradation of chlorophenols and their derivatives. Environmental Science and Pollution Research, 21(16), 9579-9597. [Link]

-

Rekdal, V. M., Bernadino, P. N., Luescher, M. U., Kiamehr, S., Le, C., Bisanz, J. E., ... & Balskus, E. P. (2020). A widely distributed metalloenzyme class enables gut microbial metabolism of host- and diet-derived catechols. eLife, 9, e50845. [Link]

-

Pettigrew, C. A., Haigler, B. E., & Spain, J. C. (1991). Simultaneous biodegradation of chlorobenzene and toluene by a Pseudomonas strain. Applied and Environmental Microbiology, 57(1), 157-162. [Link]

-

Lyagin, I., & Efremenko, E. (2019). Enzymes for detoxification of various mycotoxins: origins and mechanisms of catalytic action. Molecules, 24(13), 2362. [Link]

-

Vanti, G., Lopedota, A., Mandoli, C., Cerra, S., D'Amico, F., La Marca, M., ... & Pompa, P. P. (2022). Gold nanozymes for efficient degradation of organic dye pollutants: outperforming natural enzymes. Nanoscale, 14(1), 169-180. [Link]

-

Shaskina, E. N., & Koroleva, O. V. (2004). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Process Biochemistry, 39(12), 1995-2001. [Link]

-

Bess, E. N., Bisanz, J. E., Yarza, F., Bustion, A., Rich, B. E., Li, X., ... & Balskus, E. P. (2022). Enantiocomplementary gut bacterial enzymes metabolize dietary polyphenols. Nature, 601(7894), 626-631. [Link]

-

Saber, D. L., & Crawford, R. L. (1985). Isolation and characterization of Flavobacterium strains that degrade pentachlorophenol. Applied and Environmental Microbiology, 50(6), 1512-1518. [Link]

-

Rekdal, V. M., Bernadino, P. N., Luescher, M. U., Kiamehr, S., Le, C., Bisanz, J. E., ... & Balskus, E. P. (2020). A widely distributed metalloenzyme class enables gut microbial metabolism of host- and diet-derived catechols. eLife, 9, e50845. [Link]

-

Nett, M., Ikeda, H., & Moore, B. S. (2009). Genomic basis for natural product biosynthetic diversity in the actinomycetes. Natural Product Reports, 26(11), 1362-1384. [Link]

-

Arutchelvan, V., Kanakasabai, V., Elangovan, R., Nagarajan, S., & Muralikrishnan, V. (2005). Degradation of phenol via meta cleavage pathway by Pseudomonas fluorescens PU1. Journal of Environmental Sciences, 17(5), 820-824. [Link]

Sources

- 1. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academicjournals.org [academicjournals.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Degradation of Chloroaromatics: Purification and Characterization of a Novel Type of Chlorocatechol 2,3-Dioxygenase of Pseudomonas putida GJ31 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dechlorination of Chlorocatechols by Stable Enrichment Cultures of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

Analytical methods for detecting 5-Chloro-3-methylcatechol

An Application Note and Protocol for the Analytical Determination of 5-Chloro-3-methylcatechol

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methods for the detection and quantification of 5-Chloro-3-methylcatechol (5-C-3-MC), a chlorinated aromatic compound of interest in environmental monitoring, drug development, and industrial chemistry. As a potential metabolite or degradation product, its accurate measurement is critical.[1][2] This document outlines two primary, robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and quality control professionals, offering step-by-step instructions from sample preparation to data analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methodologies effectively.

Introduction and Analyte Overview

5-Chloro-3-methylcatechol is a substituted catechol, a class of aromatic diols.[3] Its presence can arise from various sources, including the breakdown of more complex chlorinated compounds or as a byproduct in chemical synthesis.[4] Given its phenolic structure, there is a regulatory and safety-based need to monitor its presence, as phenolic compounds can exhibit biological activity and environmental toxicity.[3] Accurate and sensitive analytical methods are therefore essential for ensuring product quality, safety, and environmental compliance.

This guide provides the foundational principles and validated protocols for two orthogonal analytical techniques, ensuring high confidence in analytical results.

Physicochemical Properties of 5-Chloro-3-methylcatechol

A thorough understanding of the analyte's properties is fundamental to method development.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₂ | [3] |

| Molecular Weight | 158.58 g/mol | [3] |

| Appearance | Solid (presumed) | [5] |

| Melting Point | ~65-69 °C (for 3-methylcatechol) | [6] |

| Boiling Point | ~241-251 °C (for 3-methylcatechol) | [5][6] |

| Structure | Catechol with methyl and chlorine substituents | [3] |

Note: Some physical properties are extrapolated from the parent compound, 3-methylcatechol, due to limited data on the chlorinated derivative.

General Analytical Workflow

A successful analysis follows a structured pathway from sample receipt to final data reporting. This workflow ensures reproducibility and minimizes sources of error.

Caption: General workflow for the analysis of 5-Chloro-3-methylcatechol.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds. For 5-C-3-MC, a reversed-phase method is ideal, as it separates moderately polar analytes without the need for chemical derivatization.[7]

Principle of the Method

The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water and acetonitrile). 5-C-3-MC, being moderately polar, will be retained on the column and will elute at a characteristic retention time based on the specific conditions. Detection is achieved via UV-Vis or Photodiode Array (PDA) detector, leveraging the chromophore of the benzene ring.

Experimental Protocol: HPLC-UV

Instrumentation:

-

HPLC system with a quaternary or binary pump.

-

Autosampler.

-

Column oven.

-

UV-Vis or PDA Detector.

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC Grade).

-

Methanol (HPLC Grade).

-

Water (HPLC Grade or Ultrapure).

-

Formic Acid (optional, for pH adjustment).

-

5-Chloro-3-methylcatechol reference standard.

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Degas both mobile phases using sonication or vacuum filtration. The addition of acid helps to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape.[8]

-

-

Standard Preparation:

-

Prepare a 1.0 mg/mL stock solution of the 5-C-3-MC reference standard in methanol.

-

Perform serial dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol).

-

If the sample is in a complex matrix (e.g., water, soil), perform a liquid-liquid or solid-phase extraction (see Section 5).

-

Filter the final sample solution through a 0.45 µm syringe filter before injection to protect the column.

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with A and B |

| Gradient Program | 0-1 min: 30% B; 1-10 min: 30% to 90% B; 10-12 min: 90% B; 12-13 min: 90% to 30% B; 13-15 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

-

Data Analysis:

-

Identify the 5-C-3-MC peak in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Generate a calibration curve by plotting the peak area of the standards against their concentration.

-

Quantify the amount of 5-C-3-MC in the sample using the regression equation from the calibration curve.

-

Caption: Step-by-step workflow for HPLC-UV analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and selectivity, making it the method of choice for trace-level analysis or for samples in complex matrices. The mass spectrometer provides definitive identification based on the analyte's mass spectrum.

Principle of the Method

GC separates volatile compounds in a gaseous mobile phase. Catechols, with their polar hydroxyl groups, are not sufficiently volatile for direct GC analysis.[9] Therefore, a chemical derivatization step is mandatory. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[10] This process dramatically increases volatility and thermal stability, enabling the compound to traverse the GC column. The separated TMS-derivative is then ionized and fragmented in the mass spectrometer, producing a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for identification.

Experimental Protocol: GC-MS

Instrumentation:

-

Gas Chromatograph with a split/splitless injector.

-

Mass Spectrometric Detector (e.g., Quadrupole).

-

Non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

Reagents:

-

Solvent for extraction (e.g., Methylene Chloride or Ethyl Acetate, GC grade).

-

Derivatizing Agent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

-

Pyridine or Acetonitrile (Anhydrous, as derivatization solvent).

-

Helium or Hydrogen (High Purity, as carrier gas).

-

5-Chloro-3-methylcatechol reference standard.

Procedure:

-

Standard Preparation:

-

Prepare a 1.0 mg/mL stock solution of 5-C-3-MC in a suitable solvent like methylene chloride.

-

Create a series of calibration standards through serial dilution.

-

-

Sample Preparation & Derivatization:

-

Extract the analyte from the sample matrix (see Section 5).

-

Transfer a known volume (e.g., 100 µL) of the extract or standard solution to a 2 mL autosampler vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents as they will consume the derivatizing reagent.

-

Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.[10]

-

Cool the vial to room temperature before injection.

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min)[7] |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50 - 450 m/z |

-

Data Analysis:

-

Identify the derivatized 5-C-3-MC peak by its retention time and characteristic mass spectrum. Key ions to monitor would include the molecular ion (M+) of the di-TMS derivative and major fragment ions.

-

For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

-

Generate a calibration curve and quantify the analyte as described for the HPLC method.

-

Caption: Step-by-step workflow for GC-MS analysis including derivatization.

Comparative Overview and Method Selection

The choice between HPLC and GC-MS depends on the specific analytical requirements.

| Parameter | HPLC-UV | GC-MS |

| Principle | Liquid-solid partitioning | Gas-solid partitioning |

| Derivatization | Not required | Mandatory (Silylation) |

| Selectivity | Good (Chromatographic) | Excellent (Chromatographic + Mass Spec) |

| Sensitivity (LOD) | ~0.01 - 0.1 µg/mL | <0.1 µg/mL (SIM mode) |

| Throughput | Higher (no derivatization) | Lower (includes derivatization step) |

| Confirmation | Tentative (Retention Time) | Definitive (Mass Spectrum) |

| Best For | Routine QC, higher concentrations | Trace analysis, complex matrices, impurity identification |

Performance data is based on typical values for similar phenolic compounds.[7]

Sample Preparation for Complex Matrices

Effective sample preparation is crucial for accurate results and longevity of the analytical instrumentation. The goal is to isolate the analyte from interfering matrix components.

Liquid-Liquid Extraction (LLE) for Aqueous Samples

-

Adjust the pH of the water sample (e.g., 50 mL) to <2 with hydrochloric acid to ensure the analyte is in its neutral, non-ionized form.

-

Transfer the sample to a separatory funnel.

-

Add 25 mL of a water-immiscible organic solvent (e.g., methylene chloride or ethyl acetate).

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction twice more with fresh portions of the organic solvent.

-

Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL for analysis.

References

-

Ndayambaje, G., et al. (2013). GC-MS and ESI-MS detection of catechol. International Journal of Education and Research, 1(12).

-

PubChem. (n.d.). 5-Chloro-3-methyl-1,2-benzenediol. National Center for Biotechnology Information.

-

Kusters, E., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today.

-

Al-Ghamdi, A., et al. (2015). A Novel Method for Determination of Derivative Amine and Bethanechol in Pharmaceutical Formulations by using Ion Chromatography. International Journal of Advanced Research, 3(5), 731-737.

-

Agilent Technologies. (n.d.). GC and GC/MS Columns and Supplies. Agilent.

-

CymitQuimica. (n.d.). 5-Chloro-3-methylcatechol. CymitQuimica Product Page.

-

The Good Scents Company. (n.d.). 3-methyl catechol. The Good Scents Company Information System.

-

Ndayambaje, G., et al. (2013). GC-MS and ESI-MS detection of catechol. ResearchGate.

-

BenchChem. (2025). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification. BenchChem.

-

Milestone Srl. (2022). Practical Guidelines on Sample Preparation for Elemental Analysis. YouTube.

-

Protocols.io. (2024). Sample Preparation for Elemental Analysis. protocols.io.

-

SIELC Technologies. (n.d.). HPLC Determination of Chloride, Chlorate and Perchlorate on Newcrom B Column. SIELC.

-

Melo, S. R., et al. (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PDA Journal of Pharmaceutical Science and Technology, 68(3), 221-235.

-

Bajaj, S., et al. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 5(1).

-

Hazrah, A. S., et al. (2022). The 3-methylcatechol-(H2O)n=1−4 complexes: studying microsolvation using broadband rotational spectroscopy. IDEALS.

-

PubChem. (n.d.). 3-Methylcatechol. National Center for Biotechnology Information.

-

Hudson, S., et al. (2013). A validated GC-MS method for the analysis of 19 piperazine analogues in street samples of piperazines. Analytical Methods, 5(21), 6061-6067.

-

Barbero, A. M., et al. (2010). A rapid HPLC analysis for dermal penetration: the case study of 4-chloro-3-methylphenol (CMP) from metal working fluid Trim VX. CDC Stacks.

-

Waters Corporation. (n.d.). Consumer Products Testing Application Notebook. Waters.

-

Denton, J. R., et al. (2018). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques, 9(4).

-

Sigma-Aldrich. (n.d.). 3-Methylcatechol Product Page. Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. 5-Chloro-3-methyl-1,2-benzenediol | C7H7ClO2 | CID 36022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-3-methylcatechol | CymitQuimica [cymitquimica.com]

- 5. 3-Methylcatechol | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-甲基邻苯二酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. waters.com [waters.com]

- 9. ijern.com [ijern.com]

- 10. researchgate.net [researchgate.net]

Authored by a Senior Application Scientist

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 5-Chloro-3-methylcatechol

This document provides a comprehensive guide to the quantitative analysis of 5-Chloro-3-methylcatechol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology herein is designed for researchers, quality control analysts, and drug development professionals who require a robust, accurate, and precise method for the determination of this compound. The narrative explains the rationale behind instrumental and chemical choices, and the protocol is structured to ensure self-validating, trustworthy results in line with established regulatory standards.

Introduction and Significance

5-Chloro-3-methylcatechol is a chlorinated aromatic compound belonging to the catechol family.[1] Its presence can be significant as a metabolite in the biodegradation of certain herbicides and industrial pollutants, or as an intermediate in various chemical syntheses. Accurate quantification is therefore critical for environmental monitoring, process optimization in manufacturing, and toxicological assessment.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying non-volatile and thermally sensitive compounds like phenolic derivatives.[2][3] The reversed-phase mode (RP-HPLC), in particular, is exceptionally well-suited for separating moderately polar compounds such as 5-Chloro-3-methylcatechol from various sample matrices.[4][5] This application note details a validated RP-HPLC method coupled with a Diode Array Detector (DAD) that ensures high specificity and sensitivity.

Physicochemical Properties of 5-Chloro-3-methylcatechol

A foundational understanding of the analyte's properties is essential for method development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO₂ | [1] |

| Molecular Weight | 158.58 g/mol | [1] |

| IUPAC Name | 5-chloro-3-methylbenzene-1,2-diol | [6] |

| CAS Number | 31934-88-0 | [1] |

Principle of the Chromatographic Method

This method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase.

-

Stationary Phase: A non-polar, octadecylsilane (C18) bonded silica column is used. The hydrophobic C18 chains provide the surface for the separation. 5-Chloro-3-methylcatechol, being a moderately polar molecule, will exhibit retention on this column.

-

Mobile Phase: A polar mobile phase, consisting of a mixture of acidified water and an organic modifier (acetonitrile), is used to elute the analyte. By adjusting the ratio of the organic modifier, the retention time of the analyte can be precisely controlled. The inclusion of an acid (e.g., phosphoric acid) is crucial; it suppresses the ionization of the phenolic hydroxyl groups, resulting in a single, well-defined chromatographic peak with improved symmetry and reproducibility.[7]

-

Detection: A Diode Array Detector (DAD) is employed for detection. This allows for the simultaneous acquisition of absorbance data across a range of wavelengths. It not only quantifies the analyte at its wavelength of maximum absorbance (λmax) for optimal sensitivity but also provides spectral data that can confirm peak purity and identity. Phenolic compounds typically exhibit strong absorbance in the UV range, around 280 nm.[2][8]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the analysis.

Materials and Reagents

-

Analyte Standard: 5-Chloro-3-methylcatechol, reference grade (purity ≥98%)

-

Solvents: HPLC-grade acetonitrile and methanol

-

Water: Deionized water, filtered through a 0.22 µm membrane

-

Acid: Phosphoric acid (H₃PO₄), 85%, analytical grade

-

Filters: 0.45 µm PTFE syringe filters for sample clarification

Instrumentation

A standard HPLC system equipped with the following is required:

-

Binary or Quaternary Solvent Delivery Pump

-

Degasser

-

Autosampler with temperature control

-

Thermostatted Column Compartment

-

Diode Array Detector (DAD)

-

Chromatography Data System (CDS) for data acquisition and processing

Preparation of Solutions

-

Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of deionized water and mix thoroughly (0.1% H₃PO₄ in water).

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Chloro-3-methylcatechol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase mixture used as the initial chromatographic condition.

Sample Preparation

The sample preparation will depend on the matrix. For a solid sample, a general procedure is as follows:

-

Accurately weigh a known amount of the sample into a volumetric flask.

-

Add methanol to dissolve the sample, using sonication if necessary.

-

Dilute to volume with methanol.

-

Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

HPLC Operating Conditions

The following parameters provide a robust starting point for the analysis.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard, highly versatile column for reversed-phase separation of phenolic compounds.[3][5] |

| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile | Acidified water ensures reproducible retention by suppressing analyte ionization. Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient Program | 0-15 min: 40% to 70% B15-17 min: 70% to 40% B17-22 min: 40% B (Re-equilibration) | A gradient elution ensures that the analyte is eluted with a good peak shape while also cleaning the column of more hydrophobic impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency. |

| Column Temp. | 30°C | Maintaining a constant temperature ensures stable retention times and reproducibility. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with peak shape. |

| Detection | DAD, 280 nm | 280 nm is a common wavelength for phenolic compounds.[8] The DAD should be set to scan from 200-400 nm to confirm the λmax and assess peak purity. |

Analytical Workflow Diagram

The overall process from sample preparation to final result is illustrated below.

Caption: Experimental workflow for HPLC analysis.

Method Validation Protocol

To ensure the reliability of the analytical data, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11] The following parameters are critical.

Validation Parameters

-

Specificity: The ability to assess the analyte in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (matrix without analyte) and a placebo, showing no interfering peaks at the retention time of 5-Chloro-3-methylcatechol. Peak purity analysis using the DAD spectral data should also be performed.

-

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be analyzed. The calibration curve is generated by plotting the peak area against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: The closeness of the results to the true value. This is determined by performing spike-recovery studies. A known amount of analyte is added to a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

-

Precision:

-

Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision (Inter-day Precision): The repeatability assay is performed on a different day to assess the variation. The results for both are expressed as the Relative Standard Deviation (%RSD).

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

LOD: The lowest concentration of the analyte that can be reliably detected but not necessarily quantified. Often determined as a signal-to-noise ratio (S/N) of 3:1.

-

LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Often determined as a signal-to-noise ratio (S/N) of 10:1.

-

Acceptance Criteria Summary

The following table summarizes typical acceptance criteria for a validated method.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | ≤ 2.0% |

| LOD | S/N Ratio ≥ 3 |

| LOQ | S/N Ratio ≥ 10 |

Logical Relationship of Validation Parameters

Caption: ICH Q2(R1) validation parameter relationships.